Butoconazole
Overview
Description
Butoconazole is an imidazole antifungal compound primarily used in the treatment of vulvovaginal candidiasis, which is an infection caused by Candida species . It is marketed under brand names such as Gynazole-1 and Mycelex-3 . This compound is known for its fungicidal activity against Candida albicans, the predominant species responsible for vulvovaginal candidiasis .
Mechanism of Action
Target of Action
Butoconazole primarily targets Ergosterol , a critical component of fungal cell membranes . Ergosterol is predominantly found in Candida albicans, the main species responsible for vulvovaginal candidiasis .
Mode of Action
This compound, an imidazole antifungal, interacts with its target by inhibiting the conversion of lanosterol to ergosterol . This inhibition is achieved via the suppression of the enzyme cytochrome P450 14α-demethylase . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s lipid composition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability . This alteration in cell permeability results in the leakage of essential nutrients, causing osmotic disruption and growth inhibition of the fungal cell .
Pharmacokinetics
Following vaginal administration of this compound, approximately 1.3-2.2% of the dose is absorbed systemically . Peak plasma concentrations are usually attained within 12-24 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound contribute to its bioavailability and therapeutic efficacy .
Result of Action
The primary molecular effect of this compound’s action is the disruption of the fungal cell membrane, leading to increased permeability . This disruption results in the leakage of essential nutrients from the fungal cell, causing osmotic imbalance and growth inhibition . On a cellular level, this compound’s action results in the death of the fungal cells, thereby treating infections caused by Candida spp., particularly Candida albicans .
Biochemical Analysis
Biochemical Properties
Butoconazole interacts with the enzyme Lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis . The inhibition of this enzyme is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been demonstrated to be clinically effective against vaginal infections due to Candida albicans . The effects of this compound on cellular processes primarily involve the disruption of fungal cell membrane lipid composition, altering cell permeability .
Molecular Mechanism
The mechanism of action of this compound is presumed to function as other imidazole derivatives via inhibition of steroid synthesis . This compound inhibits the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase . This results in a change in fungal cell membrane lipid composition, which alters cell permeability and ultimately results in the osmotic disruption or growth inhibition of the fungal cell .
Metabolic Pathways
This compound is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme Lanosterol 14α-demethylase (CYP51A1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoconazole involves multiple steps, starting with a Grignard reaction. The process begins with p-chlorobenzyl chloride reacting with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran . This is followed by a condensation reaction with epichlorohydrin to obtain the intermediate compound, 1-chloro-4-p-chlorophenyl-2-butanol . This intermediate is crucial for the subsequent steps leading to the final product, this compound nitrate .
Industrial Production Methods: For industrial production, the preparation method of this compound nitrate intermediate is optimized for safety and cost-effectiveness. The raw materials used are inexpensive and readily available, and the reaction solvents are chosen for their safety profiles . This method ensures that the production process is suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Butoconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that may have enhanced antifungal properties or improved pharmacokinetic profiles.
Scientific Research Applications
Butoconazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying imidazole derivatives and their reactions . In biology, this compound is studied for its antifungal properties and its effects on fungal cell membranes . In medicine, it is primarily used for treating vulvovaginal candidiasis . Industrially, this compound is used in the formulation of antifungal creams and other topical applications .
Comparison with Similar Compounds
Butoconazole is often compared with other imidazole antifungals such as miconazole, clotrimazole, and ketoconazole. While all these compounds share a similar mechanism of action, this compound is unique in its specific application for vulvovaginal candidiasis . It has been shown to be particularly effective against Candida albicans, making it a preferred choice for treating this type of infection .
List of Similar Compounds:- Miconazole
- Clotrimazole
- Ketoconazole
- Fluconazole
- Itraconazole
This compound stands out due to its targeted application and efficacy in treating vulvovaginal candidiasis, making it a valuable compound in antifungal therapy .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Butoconazole exert its antifungal activity?
A1: this compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately fungal cell death. []
Q2: Which Candida species is this compound most effective against?
A2: While this compound demonstrates potent activity against a broad spectrum of Candida species, it exhibits particularly high efficacy against Candida albicans. [, , ]
Q3: What are the typical treatment durations for this compound in clinical trials for vulvovaginal candidiasis?
A3: Clinical trials have investigated various this compound treatment durations for vulvovaginal candidiasis, ranging from single-dose applications to regimens lasting 3-7 days. [, , , , , , ]
Q4: Have there been studies comparing the efficacy of this compound to other antifungal agents?
A4: Yes, numerous studies have compared this compound's efficacy to other commonly used antifungal agents, including Clotrimazole, Miconazole, and Fluconazole. [, , , , , , , , , , , ] These studies typically evaluate parameters like clinical cure rates, mycological eradication rates, and time to symptom relief.
Q5: What evidence supports the use of this compound in treating recurrent vulvovaginal candidiasis (RVVC)?
A5: While this compound is primarily indicated for acute vulvovaginal candidiasis, some studies highlight its potential in managing RVVC, particularly when formulated using sustained-release technologies like the bioadhesive VagiSite® system. [, ]
Q6: What is the molecular formula and weight of this compound nitrate?
A7: The molecular formula of this compound nitrate is C20H22Cl3N3O3, and its molecular weight is 456.77 g/mol. [, , , ]
Q7: Are there specific analytical techniques used to characterize and quantify this compound?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the analysis of this compound in pharmaceutical formulations and biological samples. [, , , , , ]
Q8: How does the formulation of this compound affect its efficacy and patient acceptance?
A9: Formulations using bioadhesive technologies, like the VagiSite® system used in Gynofort® cream, enhance this compound's retention within the vagina. [, ] This sustained-release mechanism allows for longer duration of action and potentially improved patient compliance compared to conventional creams or suppositories. [, ]
Q9: Are there any known stability concerns associated with this compound formulations?
A10: While generally considered stable, the stability of this compound formulations can be influenced by factors like pH, temperature, and the presence of excipients. [, ] Specific analytical methods have been developed to monitor the stability of this compound in various formulations. []
Q10: Is there a risk of developing resistance to this compound with prolonged or repeated use?
A12: While less common than with some other azole antifungals, there have been reports of Candida species, particularly Candida glabrata, exhibiting reduced susceptibility to this compound. [, ] This highlights the importance of prudent antifungal use and susceptibility testing, especially in cases of recurrent infections.
Q11: Does cross-resistance exist between this compound and other azole antifungals?
A13: Yes, cross-resistance can occur between this compound and other azole antifungals, particularly those sharing similar mechanisms of action involving ergosterol biosynthesis inhibition. [, ] This phenomenon underscores the need for continuous surveillance of antifungal resistance patterns and the development of novel therapeutic strategies.
Q12: What are some promising areas for future research on this compound?
A12: Promising avenues for future research include:
- Optimizing this compound formulations for sustained release and targeted delivery to improve efficacy and reduce the risk of recurrence. [, ]
- Investigating the potential of this compound in combination therapies with other antifungals or novel antimicrobial agents to combat emerging drug-resistant Candida strains. [, ]
- Conducting further preclinical and clinical studies to evaluate the efficacy and safety of this compound for repurposing opportunities, such as in viral infections like COVID-19 and H1N1. [, ]
- Conducting in-depth studies on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, to optimize dosing regimens and minimize the risk of adverse events. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.